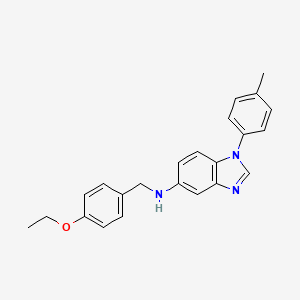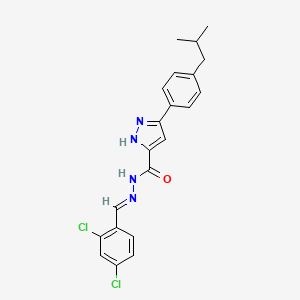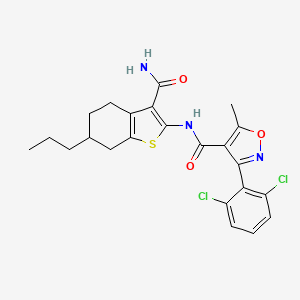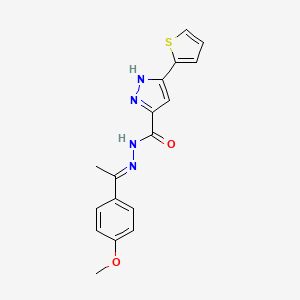
N-(4-ethoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications
準備方法
The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzylamine with 4-methylbenzaldehyde, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
化学反応の分析
N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzene ring positions, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce secondary amines.
科学的研究の応用
N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other benzimidazole derivatives, such as:
N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE: Similar structure but with a methoxy group instead of an ethoxy group.
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE: Contains a chlorine atom, which may alter its chemical reactivity and biological activity.
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE: The presence of a fluorine atom can significantly impact its pharmacokinetic properties.
The uniqueness of N-[(4-ETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific ethoxy and methyl substitutions, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.
特性
分子式 |
C23H23N3O |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
N-[(4-ethoxyphenyl)methyl]-1-(4-methylphenyl)benzimidazol-5-amine |
InChI |
InChI=1S/C23H23N3O/c1-3-27-21-11-6-18(7-12-21)15-24-19-8-13-23-22(14-19)25-16-26(23)20-9-4-17(2)5-10-20/h4-14,16,24H,3,15H2,1-2H3 |
InChIキー |
DCIAKJVNGMRPQP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(phenylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664616.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11664621.png)
![Methyl 4,5-dimethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11664623.png)
![2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B11664631.png)

![propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11664641.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11664663.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664666.png)

![2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide](/img/structure/B11664689.png)
![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11664693.png)

![N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B11664709.png)
![N-[(E)-(2-bromophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11664713.png)
